molecular formula C8H11ClN2O2 B12987221 (R)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride

(R)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride

Cat. No.: B12987221
M. Wt: 202.64 g/mol
InChI Key: SGVRDZOLEUNEQY-FYZOBXCZSA-N
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Description

®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride is a chiral amino acid derivative with a pyridine ring attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as pyridine and amino acids.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including alkylation and amination.

    Final Product: The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.

    Continuous Flow Processing: Utilizes continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and pyridine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the amino or pyridine moieties.

Scientific Research Applications

®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.

    Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
  • Pyrrolidine derivatives
  • Pyrrole and pyrrolidine analogs

Uniqueness

®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and pyridine functional groups. This combination of features makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

(3R)-3-amino-3-pyridin-2-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H/t6-;/m1./s1

InChI Key

SGVRDZOLEUNEQY-FYZOBXCZSA-N

Isomeric SMILES

C1=CC=NC(=C1)[C@@H](CC(=O)O)N.Cl

Canonical SMILES

C1=CC=NC(=C1)C(CC(=O)O)N.Cl

Origin of Product

United States

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